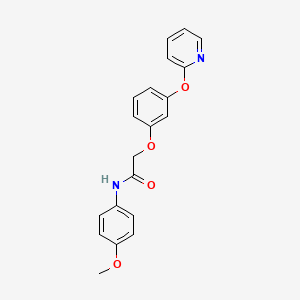![molecular formula C11H7ClF3NO3S2 B7538302 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied extensively for its biological and pharmaceutical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, it has been shown to have minimal toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it a useful tool for studying their functions. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of this compound with improved properties, such as increased solubility and potency. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and electronics. Overall, the potential applications of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide make it an exciting area of research with many future possibilities.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide involves several steps. The starting material is 3-(trifluoromethoxy)aniline, which is reacted with chloroacetyl chloride to form 3-(chloroacetyl)-trifluoromethoxyaniline. This intermediate is then reacted with thiophene-2-sulfonamide to yield the final product, 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a diagnostic tool for cancer and other diseases. The compound has been used in research to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S2/c12-9-4-5-10(20-9)21(17,18)16-7-2-1-3-8(6-7)19-11(13,14)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGFWDCJFIERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)


![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)
![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)